molecular formula C9H6BrNO2 B11868020 8-Bromo-3-hydroxyquinolin-2(1H)-one

8-Bromo-3-hydroxyquinolin-2(1H)-one

Cat. No.: B11868020
M. Wt: 240.05 g/mol
InChI Key: XRNDYDYDWWZFHR-UHFFFAOYSA-N
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Description

8-Bromo-3-hydroxyquinolin-2(1H)-one is a brominated derivative of 3-hydroxyquinolin-2(1H)-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-hydroxyquinolin-2(1H)-one typically involves the bromination of 3-hydroxyquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might reduce the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like 8-Bromo-3-hydroxyquinolin-2(1H)-one might interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyquinolin-2(1H)-one: The parent compound without the bromine atom.

    8-Chloro-3-hydroxyquinolin-2(1H)-one: A chlorinated derivative.

    8-Iodo-3-hydroxyquinolin-2(1H)-one: An iodinated derivative.

Uniqueness

8-Bromo-3-hydroxyquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

8-bromo-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)

InChI Key

XRNDYDYDWWZFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O

Origin of Product

United States

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